molecular formula C16H18N4O3 B4611326 3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4611326
M. Wt: 314.34 g/mol
InChI Key: KGESQQYJCVOIMV-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.13789045 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Drug Development

Compounds related to "3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide" have been extensively studied for their potential in drug development, particularly as anti-tumor agents. For example, a study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showcasing significant effects in mouse tumor model cancer cell lines, including colon cancer (HCT-29) and breast cancer (MCF-7) (Nassar, Atta-Allah, & Elgazwy, 2015). This highlights the potential of such compounds in the development of new anticancer drugs.

Antimicrobial Applications

Another research area involves the antimicrobial properties of heterocyclic compounds. A study synthesized derivatives from ethyl 1-aminotetrazole-5-carboxylate, leading to structures like 1,3,4-oxadiazole-5-thiol. These compounds were evaluated for their antimicrobial effectiveness, indicating their potential use in addressing bacterial and fungal infections (Taha & El-Badry, 2010).

Biological Activities

Research on compounds containing 1,2,4-oxadiazole rings has also shown a variety of biological activities. For instance, microwave-assisted synthesis of hybrid molecules containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3,4-thiadiazole moieties, starting from ethyl piperazine-1-carboxylate, demonstrated antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Cytotoxicity and Cancer Research

Moreover, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Properties

IUPAC Name

3-cyclopropyl-N-[2-[(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-2-4-12(5-3-10)14(21)17-8-9-18-15(22)16-19-13(20-23-16)11-6-7-11/h2-5,11H,6-9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGESQQYJCVOIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
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3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

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